DAF-FM diacetate DAF-FM diacetate DAF-FM diacetate is a cell-permeable, fluorescent probe for the detection and bioimaging of nitric oxide (NO) with excitation/emission maxima of 495/515 nm. It passively diffuses across cellular membranes and, once inside cells, is deacetylated by intracellular esterases to become DAF-FM. The fluorescence quantum yield of DAF-FM is ~0.005, but increases about 160-fold, to ~0.81, after reacting with NO. DAF-FM is advantageous over the NO probe, DAF-2 (Item No. 85160) for several reasons: 1) the spectra of the NO adduct of DAF-FM are independent of pH above pH 5.5; 2) the NO adduct of DAF-FM is significantly more photostable than that of DAF-2; 3) the NO detection limit of DAF-FM (~3 nM) is more sensitive than that of DAF-2 (~5 nM).
Brand Name: Vulcanchem
CAS No.: 254109-22-3
VCID: VC0161413
InChI: InChI=1S/C25H18F2N2O7/c1-10(30)33-20-8-18-13(6-15(20)26)25(12-4-5-17(29-3)23(28)22(12)24(32)36-25)14-7-16(27)21(34-11(2)31)9-19(14)35-18/h4-9,29H,28H2,1-3H3
SMILES: CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F
Molecular Formula: C25H18F2N2O7
Molecular Weight: 496.4 g/mol

DAF-FM diacetate

CAS No.: 254109-22-3

Reference Standards

VCID: VC0161413

Molecular Formula: C25H18F2N2O7

Molecular Weight: 496.4 g/mol

DAF-FM diacetate - 254109-22-3

CAS No. 254109-22-3
Product Name DAF-FM diacetate
Molecular Formula C25H18F2N2O7
Molecular Weight 496.4 g/mol
IUPAC Name [6'-acetyloxy-4-amino-2',7'-difluoro-5-(methylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Standard InChI InChI=1S/C25H18F2N2O7/c1-10(30)33-20-8-18-13(6-15(20)26)25(12-4-5-17(29-3)23(28)22(12)24(32)36-25)14-7-16(27)21(34-11(2)31)9-19(14)35-18/h4-9,29H,28H2,1-3H3
Standard InChIKey BEVHTVRRVVEMEF-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F
Canonical SMILES CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F
Description DAF-FM diacetate is a cell-permeable, fluorescent probe for the detection and bioimaging of nitric oxide (NO) with excitation/emission maxima of 495/515 nm. It passively diffuses across cellular membranes and, once inside cells, is deacetylated by intracellular esterases to become DAF-FM. The fluorescence quantum yield of DAF-FM is ~0.005, but increases about 160-fold, to ~0.81, after reacting with NO. DAF-FM is advantageous over the NO probe, DAF-2 (Item No. 85160) for several reasons: 1) the spectra of the NO adduct of DAF-FM are independent of pH above pH 5.5; 2) the NO adduct of DAF-FM is significantly more photostable than that of DAF-2; 3) the NO detection limit of DAF-FM (~3 nM) is more sensitive than that of DAF-2 (~5 nM).
Synonyms 4-Amino-5-methylamino-2/',7/'-difluorofluorescein diacetate;DAF-FM DA
Reference 1.Kojima, H.,Urano, Y.,Kikuchi, K., et al. Fluorescent indicators for imaging nitric oxide production. Angewandte Chemistry International Edition English 38(21), 3209-3212 (1999).
PubChem Compound 2762646
Last Modified Nov 11 2021
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